molecular formula C10H12O2 B057019 1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone CAS No. 120085-89-4

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone

Cat. No.: B057019
CAS No.: 120085-89-4
M. Wt: 164.2 g/mol
InChI Key: OFAHFUDBTIHGKZ-UHFFFAOYSA-N
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Description

Camobucol is a novel, orally active, phenolic antioxidant and anti-inflammatory compound with antirheumatic properties. It exhibits potent antioxidant activity toward lipid peroxides in vitro and displays enhanced cellular uptake relative to a structurally related drug, probucol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Camobucol can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl sulfanyl with 2-propanyl sulfanyl, followed by further reactions to introduce the phenoxyacetic acid moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of camobucol involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Camobucol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Camobucol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Probucol: A structurally related phenolic antioxidant with similar properties but lower cellular uptake.

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with different molecular targets and pathways.

Uniqueness of Camobucol

Camobucol’s enhanced cellular uptake and selective inhibition of specific redox-sensitive genes make it unique compared to other phenolic antioxidants. Its potent antioxidant and anti-inflammatory properties, combined with its ability to inhibit specific inflammatory pathways, distinguish it from similar compounds .

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAHFUDBTIHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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